molecular formula C6HBr2ClF2O2S B1583442 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride CAS No. 207853-66-5

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride

Cat. No.: B1583442
CAS No.: 207853-66-5
M. Wt: 370.39 g/mol
InChI Key: OTBDNAGWXGDPNX-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6HBr2ClF2O2S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride can be synthesized through a multi-step process involving the bromination and fluorination of benzenesulfonyl chloride derivatives. One common method involves the reaction of 2,5-dibromo-3,6-difluorobenzene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The use of advanced reaction vessels and continuous monitoring of reaction parameters are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Reduced Products: Formed by the reduction of bromine atoms.

    Oxidized Products: Formed by the oxidation of the sulfonyl chloride group.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5-dibromo-3,6-difluorobenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. The bromine and fluorine atoms contribute to the compound’s electrophilic properties, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzenesulfonyl Chloride: Similar structure but lacks bromine atoms, resulting in different reactivity and applications.

    2-Bromo-4,6-difluorobenzenesulfonyl Chloride: Similar structure with different bromine and fluorine substitution patterns, leading to variations in chemical properties.

    2,6-Difluorobenzenesulfonyl Chloride: Lacks bromine atoms and has different fluorine substitution, affecting its reactivity and uses.

Uniqueness

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the sulfonyl chloride group makes it a valuable reagent in various chemical transformations and applications.

Properties

IUPAC Name

2,5-dibromo-3,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2ClF2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBDNAGWXGDPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341596
Record name 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-66-5
Record name 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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